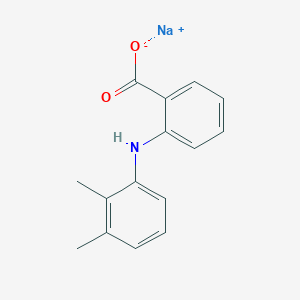
Sodium mephenamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium mephenamate is a nonsteroidal anti-inflammatory drug (NSAID) derived from mefenamic acid. It is primarily used for its analgesic, anti-inflammatory, and antipyretic properties. This compound is a member of the anthranilic acid derivatives (or fenamate) class of NSAIDs, which are known for their ability to inhibit the enzyme cyclooxygenase, thereby reducing the synthesis of prostaglandins that mediate inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium mephenamate is synthesized by reacting mefenamic acid with sodium hydroxide. The reaction typically involves dissolving mefenamic acid in a suitable solvent, such as ethanol or methanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound, which can be isolated by filtration and drying .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency. The final product is subjected to rigorous quality control tests to ensure it meets the required pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Sodium mephenamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sodium mephenamate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of NSAID interactions and mechanisms.
Biology: this compound is used in research related to inflammation and pain pathways.
Medicine: It is studied for its potential therapeutic effects in treating conditions such as rheumatoid arthritis, osteoarthritis, and dysmenorrhea.
Industry: this compound is used in the formulation of various pharmaceutical products, including tablets and capsules
Mechanism of Action
Sodium mephenamate exerts its effects by inhibiting the enzyme cyclooxygenase (COX), specifically the isoforms COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are lipid compounds that play a key role in mediating inflammation, pain, and fever. By reducing prostaglandin levels, this compound alleviates symptoms of inflammation and pain .
Comparison with Similar Compounds
Mefenamic Acid: The parent compound of sodium mephenamate, used for similar therapeutic purposes.
Flufenamic Acid: Another fenamate NSAID with similar anti-inflammatory and analgesic properties.
Tolfenamic Acid: A fenamate NSAID used primarily for treating migraines and other types of pain.
Comparison:
Mefenamic Acid: this compound is more soluble in water compared to mefenamic acid, making it more suitable for certain pharmaceutical formulations.
Flufenamic Acid: While both compounds inhibit COX enzymes, this compound has a different side effect profile and may be preferred in certain clinical scenarios.
Tolfenamic Acid: this compound and tolfenamic acid have similar mechanisms of action, but tolfenamic acid is more commonly used for migraine treatment.
This compound stands out due to its enhanced solubility and stability, making it a valuable compound in both research and clinical settings.
Properties
CAS No. |
1804-47-3 |
|---|---|
Molecular Formula |
C15H15NNaO2 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
sodium;2-(2,3-dimethylanilino)benzoate |
InChI |
InChI=1S/C15H15NO2.Na/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18;/h3-9,16H,1-2H3,(H,17,18); |
InChI Key |
QCHUFZIVUUAVIJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)[O-])C.[Na+] |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C.[Na] |
Key on ui other cas no. |
1804-47-3 |
Synonyms |
Sodium N-(2,3-Dimethylphenyl)anthranilate; Sodium N-(2,3-xylyl)Anthranilate; _x000B_Sodium Mefenamate; Sodium Mephenamate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















